molecular formula C14H17N2O2P B15151197 Bis[amino(phenyl)methyl]phosphinic acid

Bis[amino(phenyl)methyl]phosphinic acid

Cat. No.: B15151197
M. Wt: 276.27 g/mol
InChI Key: GDRKYOFXBSKACL-UHFFFAOYSA-N
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Description

Bis[amino(phenyl)methyl]phosphinic acid is a phosphinic acid derivative featuring two amino(phenyl)methyl substituents bound to the phosphorus atom. This compound belongs to a broader class of organophosphorus compounds known for their versatility in medicinal chemistry, catalysis, and materials science. Its synthesis typically involves the reaction of phenyl phosphinic acid (PhPO₂H₂) with acrylates or amines under controlled conditions, enabling the introduction of amino and phenyl groups . The stereoselective synthesis of this compound has been achieved using chiral auxiliaries like O-pivaloylated D-galactosamine, which ensures precise control over its stereochemistry . Its structural rigidity, conferred by the stable phenyl groups, enhances resistance to hydrolysis under mild conditions, making it suitable for applications requiring chemical stability .

Properties

Molecular Formula

C14H17N2O2P

Molecular Weight

276.27 g/mol

IUPAC Name

bis[amino(phenyl)methyl]phosphinic acid

InChI

InChI=1S/C14H17N2O2P/c15-13(11-7-3-1-4-8-11)19(17,18)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2,(H,17,18)

InChI Key

GDRKYOFXBSKACL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(N)P(=O)(C(C2=CC=CC=C2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[amino(phenyl)methyl]phosphinic acid typically involves the reaction of a phosphinic acid precursor with an appropriate amine and aldehyde. One common method is the phospha-Mannich reaction, where a P-H precursor, such as hypophosphorous acid, reacts with an aldehyde and an amine under acidic conditions . The reaction conditions often include the use of acetic acid as a solvent and catalyst, with the reaction proceeding at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis[amino(phenyl)methyl]phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The P-H bond in the phosphinic acid group can be oxidized to form phosphonic acids.

    Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding phosphonic acid.

    Substitution: The products depend on the substituents introduced, which can vary widely based on the reagents used.

Scientific Research Applications

Bis[amino(phenyl)methyl]phosphinic acid is an organophosphorus compound with a phosphinic acid group and two amino(phenyl)methyl substituents, with a molecular formula of C14H17N2O2PC_{14}H_{17}N_2O_2P and a molecular weight of approximately 276.27 g/mol. Studies highlight its interactions with biological targets, particularly enzymes that catalyze phosphate ester hydrolysis. Its structure allows for diverse biological interactions and chemical reactivity, with the dual amino substituents enhancing its ability to act as an enzyme inhibitor while maintaining versatility for synthetic applications.

Enzyme Inhibition

The biological activity of this compound is notable as an enzyme inhibitor, where the phosphinic acid group mimics the transition state of phosphate ester hydrolysis. This allows it to effectively inhibit enzymes that interact with phosphorus-containing substrates. It is a candidate for studying enzyme mechanisms and developing pharmaceutical agents targeting specific biochemical pathways.

Analogues and Derivatives

Several compounds share structural similarities with this compound. The compound can also be used as a starting material for the production of derivatives and other phosphorus-containing compounds, for example, of the polyamide series .

Transition State Scaffold

Mechanism of Action

The mechanism of action of bis[amino(phenyl)methyl]phosphinic acid involves its interaction with molecular targets, such as enzymes. The phosphinic acid group can mimic the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions . This inhibition occurs through the formation of a stable complex between the enzyme and the phosphinic acid group, preventing the enzyme from interacting with its natural substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Bis[amino(phenyl)methyl]phosphinic acid shares structural similarities with other phosphinic acids, such as bis(aminomethyl)phosphinic acid and bis(3-aminophenyl)phosphinic acid. Key differences arise from substituent effects:

  • Bis(aminomethyl)phosphinic Acid: Lacks phenyl groups, resulting in reduced steric hindrance and higher conformational flexibility.
  • Bis(3-aminophenyl)phosphinic Acid: Incorporates aromatic amines directly on the phenyl rings, enhancing π-π stacking interactions in enzyme binding. However, its synthesis requires multi-step chromatographic protocols, limiting scalability compared to the simpler esterification methods used for this compound .

Physicochemical Properties

  • Acidity and Lipophilicity: Phosphinic acids generally exhibit pKa values between 1.5–3.0, making them stronger acids than carboxylic acids (pKa ~4–5). This compound has moderate lipophilicity (logP ~1–2), comparable to amino squaric acid derivatives. However, its permeability in PAMPA assays is lower than squaric acid analogues, likely due to hydrogen-bonding interactions from the amino and phenyl groups .
  • Hydrolysis Stability : The phenyl substituents confer exceptional stability against hydrolysis under mild acidic or basic conditions, unlike aliphatic phosphinic acids (e.g., bis(2,4,4-trimethylpentyl)phosphinic acid), which undergo rapid degradation in aqueous environments .

Q & A

Q. What are the established synthetic routes for Bis[amino(phenyl)methyl]phosphinic acid, and what reagents/conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For analogous phosphinic acids (e.g., phenylphosphinic acid), oxidation of phenylphosphine derivatives using agents like potassium permanganate under acidic conditions is common . Key steps include:

  • Reagent selection : Use of reducing agents (e.g., LiAlH₄) to stabilize intermediates.
  • Temperature control : Maintaining 60–80°C during condensation to avoid side reactions.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/³¹P NMR : To confirm the presence of amino-phenyl groups and phosphinic acid moiety (δ ~10–12 ppm for P–OH in D₂O exchange) .
  • Mass spectrometry (ESI-MS) : For molecular ion validation (e.g., [M+H]⁺ peaks).
  • FT-IR : Peaks at 1150–1250 cm⁻¹ (P=O) and 3300–3500 cm⁻¹ (N–H stretch) .

Q. How can researchers mitigate hydrolysis of the phosphinic acid group during storage?

Methodological Answer:

  • Storage conditions : Use anhydrous solvents (e.g., dry DMSO) and inert atmospheres (argon/glovebox).
  • Lyophilization : Freeze-drying under vacuum to stabilize the compound for long-term storage .

Q. What are the primary applications of this compound in catalysis or material science?

Methodological Answer:

  • Ligand design : Acts as a chelating agent for transition metals (e.g., Pd, Cu) in cross-coupling reactions due to its bifunctional P–N coordination .
  • Polymer modification : Incorporation into flame-retardant polymers via covalent bonding with hydroxyl groups .

Q. How does the electronic structure of the amino-phenyl group influence the compound’s reactivity?

Methodological Answer:

  • Hammett analysis : Electron-donating amino groups increase nucleophilicity at the phosphorus center, enhancing substitution rates.
  • DFT calculations : Predict charge distribution to optimize reaction pathways (e.g., nucleophilic attack on electrophilic substrates) .

Advanced Research Questions

Q. What computational strategies can predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Gibbs free energy for tautomeric forms (e.g., phosphinic vs. phosphonous acid tautomers).
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to assess stability .
  • Software tools : Gaussian or ORCA for energy minimization; VMD for visualization .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?

Methodological Answer:

  • Cross-validation : Use XRD to confirm solid-state structure and compare with solution-state NMR.
  • Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) causing peak splitting .
  • Synchrotron studies : High-resolution XRD to detect minor polymorphs .

Q. What experimental designs are optimal for studying the compound’s role in enantioselective catalysis?

Methodological Answer:

  • Chiral derivatization : Synthesize enantiopure analogs using chiral auxiliaries (e.g., (R)-BINOL).
  • Kinetic resolution : Monitor enantiomeric excess (ee) via HPLC with chiral columns (e.g., Chiralpak AD-H) .
  • In-situ IR : Track reaction progress in asymmetric hydrogenation .

Q. How do steric effects from substituents on the phenyl rings impact metal-ligand coordination efficiency?

Methodological Answer:

  • Steric maps : Generate Tolman cone angles for substituted phenyl groups to predict coordination geometry.
  • X-ray absorption spectroscopy (XAS) : Analyze bond distances in metal complexes .
  • Comparative studies : Synthesize ortho-, meta-, and para-substituted analogs and test catalytic activity in model reactions (e.g., Suzuki-Miyaura coupling) .

Q. What methodologies address challenges in scaling up the synthesis while maintaining purity?

Methodological Answer:

  • Flow chemistry : Continuous reactors to control exothermic reactions and improve yield.
  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy to detect impurities .
  • Design of Experiments (DoE) : Multivariate analysis to optimize temperature, stoichiometry, and solvent ratios .

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